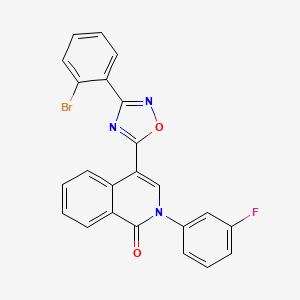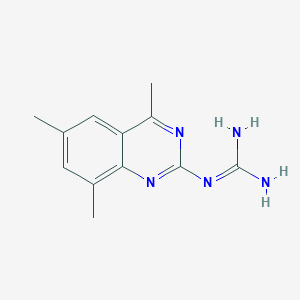![molecular formula C17H20N2O5 B2416815 Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate CAS No. 2411333-44-1](/img/structure/B2416815.png)
Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting an appropriate amine with a dihaloalkane under basic conditions.
Introduction of the methoxybenzoyl group: This step involves the acylation of the piperazine ring with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Formation of the oxobutenoate moiety: This can be done by reacting the intermediate with methyl acetoacetate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: The aromatic ring and the piperazine nitrogen atoms are potential sites for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents like halogens (for electrophilic substitution) or alkyl halides (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate may have several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying the interactions of piperazine derivatives with biological targets.
Medicine: Possible development as a pharmaceutical agent, particularly in the treatment of neurological or psychiatric disorders.
Industry: Use in the production of specialty chemicals or as a building block for more complex materials.
作用機序
The mechanism of action of Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors in the central nervous system, modulating neurotransmitter activity. The methoxybenzoyl group may enhance the compound’s ability to cross the blood-brain barrier, increasing its efficacy in neurological applications.
類似化合物との比較
Similar Compounds
- Methyl (E)-4-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate
- Methyl (E)-4-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate
- Methyl (E)-4-[4-(3-nitrobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate
Comparison
Compared to these similar compounds, Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate may have unique properties due to the presence of the methoxy group. This group can influence the compound’s electronic properties, solubility, and ability to interact with biological targets, potentially making it more effective or selective in certain applications.
特性
IUPAC Name |
methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-23-14-5-3-4-13(12-14)17(22)19-10-8-18(9-11-19)15(20)6-7-16(21)24-2/h3-7,12H,8-11H2,1-2H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQIHDXMRWPMOV-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C=CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)/C=C/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2416732.png)

![N-[(3-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2416736.png)

![7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416739.png)
![diethyl 1-[2-({[(4-methoxyphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2416742.png)



![7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416749.png)




